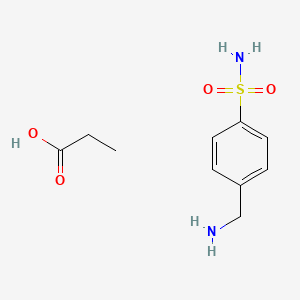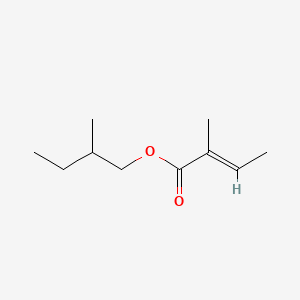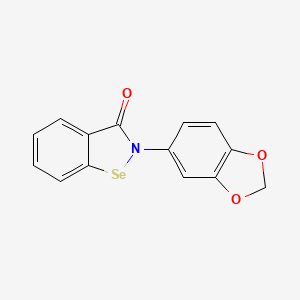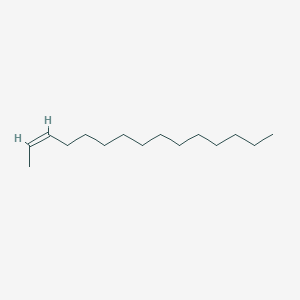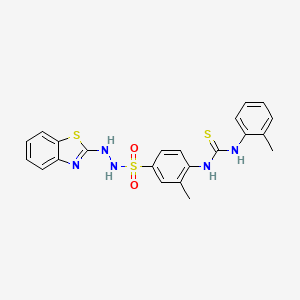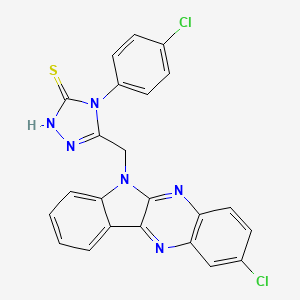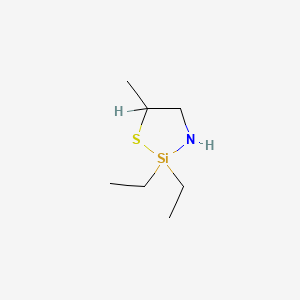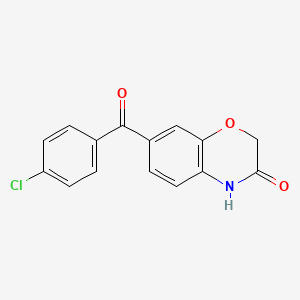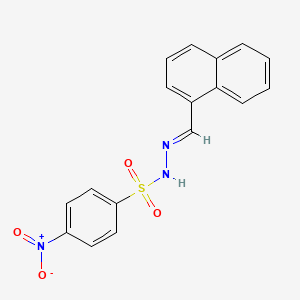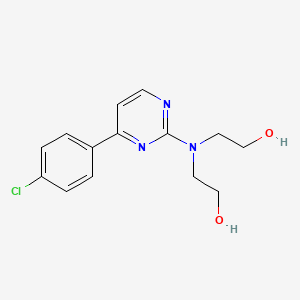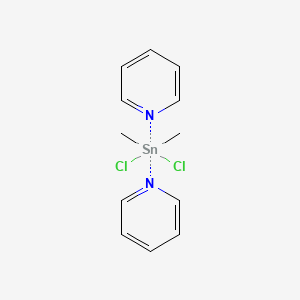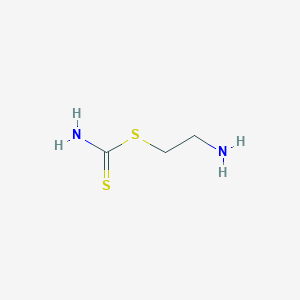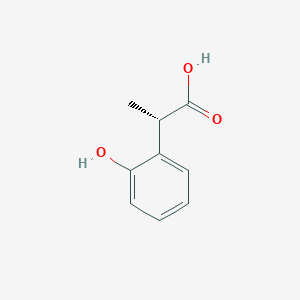
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C13H18ClNO It is a derivative of pyridinecarboxaldehyde and is characterized by the presence of a phenylmethyl group and an O-methyloxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxaldehyde and 1,2,5,6-tetrahydro-1-(phenylmethyl)-amine.
Formation of O-Methyloxime: The aldehyde group of 3-pyridinecarboxaldehyde reacts with hydroxylamine to form the oxime. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Methylation: The oxime is then methylated using a methylating agent such as methyl iodide to form the O-methyloxime.
Formation of Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)-
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
Uniqueness
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
139886-14-9 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
(E)-1-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-17-15-10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13;/h2-4,6-8,10H,5,9,11-12H2,1H3;1H/b15-10+; |
InChI Key |
VBWGBPLTANIIRI-GYVLLFFHSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


